4-Bromo-2-(2-ethyl-1h-imidazol-1-yl)benzaldehyde

Medicinal Chemistry Cross-Coupling Kinase Inhibitor Synthesis

Medicinal chemists often face supply inconsistencies with key heterocyclic building blocks. This compound is an essential, high-purity intermediate for synthesizing trisubstituted imidazole-based kinase inhibitors. - Enables late-stage divergent synthesis via a reactive 4-bromo handle for Suzuki-Miyaura cross-coupling. - The 2-ethyl substituent provides a distinct lipophilic profile (ΔLogP ≈ +0.5 to +0.7 vs. 2-methyl analog) critical for ADME/PK matched molecular pair studies. - Guaranteed 98% purity ensures reliable outcomes in chemoselective method development.

Molecular Formula C12H11BrN2O
Molecular Weight 279.13 g/mol
Cat. No. B13628221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(2-ethyl-1h-imidazol-1-yl)benzaldehyde
Molecular FormulaC12H11BrN2O
Molecular Weight279.13 g/mol
Structural Identifiers
SMILESCCC1=NC=CN1C2=C(C=CC(=C2)Br)C=O
InChIInChI=1S/C12H11BrN2O/c1-2-12-14-5-6-15(12)11-7-10(13)4-3-9(11)8-16/h3-8H,2H2,1H3
InChIKeyLMAYLXZFVRXQBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(2-ethyl-1H-imidazol-1-yl)benzaldehyde: Overview


4-Bromo-2-(2-ethyl-1H-imidazol-1-yl)benzaldehyde is an ortho-substituted benzaldehyde derivative containing a 2-ethylimidazole moiety and a 4-bromo substituent (CAS 1250586-40-3, MF C12H11BrN2O, MW 279.13) . It is supplied as a research-grade building block with a typical purity of 98% . The compound's structure integrates three synthetically orthogonal handles: an aldehyde for condensation or reductive amination, an aryl bromide for cross-coupling, and an N-aryl imidazole with an ethyl group at the 2-position. Its predicted physicochemical properties include a density of 1.44±0.1 g/cm³ and a boiling point of 442.4±55.0 °C .

Three orthogonal synthetic handles: aldehyde, aryl bromide, and 2‑ethylimidazole
2‑Ethyl group provides distinct lipophilic and steric profile vs 2‑methyl analogs
High purity specification supports multi‑step synthesis reproducibility

Why Ortho-Substitution and the 2-Ethyl Group Are Critical


Generic substitution with other imidazole-benzaldehydes is not feasible due to the specific ortho-relationship between the imidazole and aldehyde groups, which creates a unique steric and electronic environment . The 2-ethyl substituent on the imidazole ring further differentiates it from the more common 2-methyl or unsubstituted analogs, offering a distinct lipophilic and steric profile [1]. This precise substitution pattern is critical for the compound's role as a specific intermediate in multi-step syntheses where alternative regioisomers or alkyl chain lengths would not yield the correct downstream molecular architecture.

Ortho‑substitution pattern creates a unique steric and electronic environment that regioisomers cannot replicate.

2‑Ethyl substituent differentiates lipophilicity from the more common 2‑methyl analog; the profile may shift significantly.

Lack of the 4‑bromo handle in non‑brominated analogs prevents late‑stage cross‑coupling diversification.

Key Differentiation from Closest Analogs


Late-Stage Diversification via the 4-Bromo Handle

The 4-bromo substituent serves as a robust handle for Pd-catalyzed cross-coupling reactions, a feature essential for generating focused libraries. In contrast to the non-brominated analog 2-(2-ethyl-1H-imidazol-1-yl)benzaldehyde, this compound allows for direct Suzuki-Miyaura diversification . The presence of a bromine atom at this position is a prerequisite for the modular synthesis of trisubstituted imidazoles, a common route to kinase inhibitor scaffolds [1].

Late‑stage diversification
Class‑level inference
Target: 4‑Br present
Comparator: no Br handle
Enables modular library synthesis via Suzuki‑Miyaura coupling.
Class‑level; verify for specific coupling conditions.
Medicinal Chemistry Cross-Coupling Kinase Inhibitor Synthesis

Enhanced Lipophilicity from the 2-Ethyl Substituent

The 2-ethyl substituent on the imidazole ring imparts a quantifiably higher lipophilicity compared to the 2-methyl analog. The LogP of the core imidazole fragment, 2-ethylimidazole, is 0.9721, which is higher than the LogP of 2-methylimidazole (LogP ~0.2-0.4) [1]. This structural feature translates to a measurable difference in the overall LogD of the final molecule, which can significantly influence membrane permeability and non-specific binding in biological assays.

Lipophilicity enhancement
Class‑level inference
Target fragment LogP 0.97
Comparator fragment LogP ~0.3
Provides distinct lipophilicity for SAR optimization of lead series.
Based on fragment LogP; confirm impact on final compound.
Lipophilicity Medicinal Chemistry SAR

Procurement-Grade Purity (98%)

This specific building block is commercially available with a verified purity specification of 98.0% . This specification provides a quantifiable benchmark for procurement, ensuring a high level of starting material integrity for complex synthetic sequences. In contrast, closely related analogs are often offered at lower minimum purity grades (e.g., 95%), which can introduce impurities that complicate reaction optimization and purification .

Procurement purity
Specification review
98.0% vs comparator 95%
Higher purity reduces purification burden in multi‑step synthesis.
Vendor‑reported specification; confirm by COA.
Quality Control Procurement Synthesis

High-Value Procurement Applications


Kinase Inhibitor Library Synthesis

Procurement of this building block is justified for medicinal chemistry groups focused on developing kinase inhibitors [1]. The compound's 4-bromo handle is essential for executing modular, divergent syntheses. As established, this scaffold allows for the installation of diverse aryl and heteroaryl groups via Suzuki-Miyaura cross-coupling in the final steps of a synthesis, a strategy proven to efficiently generate libraries of trisubstituted imidazole-based inhibitors. The use of this specific core ensures the resulting molecules possess the defined ortho-substitution and ethyl lipophilicity required for probing specific kinase binding pockets.

Imidazole SAR and Lipophilicity Optimization

This compound is a critical reagent for SAR studies where the effect of the 2-ethyl group on imidazole is being probed. The quantified lipophilicity difference (ΔLogP ≈ +0.5 to +0.7) between this core and its 2-methyl analog is significant for understanding and optimizing the ADME/PK properties of a lead series [2]. Procuring this specific compound allows researchers to generate matched molecular pairs that isolate the contribution of the ethyl group to cellular permeability and metabolic stability, without altering other parts of the molecule.

Orthogonal Protecting Group Strategies

In complex molecule synthesis, the ortho-substituted aldehyde and the N-aryl imidazole create a unique steric environment . This compound is ideally suited for developing and validating new chemoselective reactions. The high purity (98.0%) ensures that observed reaction outcomes are due to the intended transformation and not side reactions with impurities, a critical requirement for method development and publication. The presence of the bromine, aldehyde, and ethylimidazole groups provides three distinct and orthogonal handles for sequential functionalization.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold diversification
Aryl bromide coupling handle
Cross‑coupling efficiency and library diversity
Lipophilicity optimization in SAR studies
2‑Ethyl group lipophilic contribution
Matched molecular pair analysis for ADME/PK
Method development for chemoselective reactions
Orthogonal aldehyde/bromine/imidazole handles
Reaction selectivity and impurity control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-(2-ethyl-1h-imidazol-1-yl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.